molecular formula C17H24N2O B2467302 1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1797220-67-7

1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2467302
CAS No.: 1797220-67-7
M. Wt: 272.392
InChI Key: ZBBUAJZPQGGFMC-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a prop-2-yn-1-yl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylpropyl bromide and prop-2-yn-1-ylamine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between 2-methoxyphenylpropyl bromide and piperazine to form 1-[3-(2-Methoxyphenyl)propyl]piperazine.

    Alkylation: The next step is the alkylation of 1-[3-(2-Methoxyphenyl)propyl]piperazine with prop-2-yn-1-yl bromide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Various halogenating agents or nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Methoxyphenyl)propyl]piperazine: Lacks the prop-2-yn-1-yl group, resulting in different chemical properties and reactivity.

    4-(Prop-2-yn-1-yl)piperazine: Lacks the methoxyphenyl group, leading to distinct biological activities.

Uniqueness

1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both the methoxyphenyl and prop-2-yn-1-yl groups, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(2-methoxyphenyl)propyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-10-18-12-14-19(15-13-18)11-6-8-16-7-4-5-9-17(16)20-2/h1,4-5,7,9H,6,8,10-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUAJZPQGGFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCN2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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